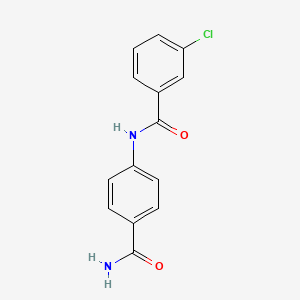

N-(4-carbamoylphenyl)-3-chlorobenzamide

Description

N-(4-carbamoylphenyl)-3-chlorobenzamide is a benzamide derivative characterized by a 3-chlorophenyl group attached to the benzamide scaffold and a carbamoyl substituent at the para position of the aniline moiety.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOFPWAAZYLATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-aminobenzamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and synthetic differences between N-(4-carbamoylphenyl)-3-chlorobenzamide and its analogs:

Structural and Functional Insights

- Electron-Donating vs. In contrast, the nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide is strongly electron-withdrawing, which may reduce electron density on the aromatic ring and influence reactivity in electrophilic substitutions . Heterocyclic Modifications: Compounds like N-(Benzothiazol-2-yl)-3-chlorobenzamide incorporate benzothiazole, a heterocycle known for metal coordination and bioactivity. This modification could expand applications in catalysis or medicinal chemistry .

Crystallographic Differences :

- N-(Benzothiazol-2-yl)-3-chlorobenzamide crystallizes in a triclinic system (space group Pī), with detailed X-ray data revealing planar benzothiazole and benzamide moieties. Such structural data aid in understanding molecular packing and stability .

- N-(4-Chloro-phenyl)-3-methyl-benzamide’s crystallography highlights how methyl substituents affect steric interactions and crystal lattice formation .

Implications for Research and Development

- Drug Design : The carbamoyl group’s H-bonding capability makes N-(4-carbamoylphenyl)-3-chlorobenzamide a candidate for targeting enzymes or receptors requiring polar interactions. Analogs with nitro or benzothiazole groups may prioritize stability or metal-binding properties .

- Material Science : Crystallographic data from analogs inform the design of co-crystals or coordination polymers, leveraging substituent effects on molecular packing .

Q & A

Q. How can synthesis protocols for N-(4-carbamoylphenyl)-3-chlorobenzamide be optimized to enhance yield and purity?

Methodological Answer: Optimization involves:

- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation (e.g., amide coupling between 3-chlorobenzoic acid derivatives and 4-carbamoylaniline) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while bases like pyridine neutralize HCl byproducts during amide bond formation .

- Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions; room temperature for coupling .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures enhances purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing N-(4-carbamoylphenyl)-3-chlorobenzamide?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., chlorine position on benzamide) and carbamoyl group integrity .

- IR spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1675 cm, N–H stretches at ~3290 cm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental analysis : Verify stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-(4-carbamoylphenyl)-3-chlorobenzamide derivatives?

Methodological Answer:

- Crystal growth : Slow evaporation of methanol or DMSO solutions yields diffraction-quality crystals .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) with a CCD detector. SHELXTL software processes data for structure solution via direct methods .

- Refinement : Full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically .

- Challenges : Disorder in flexible carbamoyl groups may require constraints; twinning in crystals demands careful data integration .

Q. How to design structure-activity relationship (SAR) studies for evaluating substituent effects on bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with substituents at meta/para positions (e.g., –NO, –OCH) and compare activities .

- Biological assays : Use standardized protocols (e.g., enzyme inhibition IC, cytotoxicity via MTT assay). For example, replace the 3-chloro group with –CF to assess hydrophobic interactions .

- Computational modeling : Dock analogs into target proteins (e.g., SARS-CoV-2 spike glycoprotein) using AutoDock Vina to predict binding affinities .

- Data interpretation : Correlate electronic effects (Hammett σ values) with bioactivity trends .

Q. How to resolve contradictions in bioactivity data between similar benzamide derivatives?

Methodological Answer:

- Control experiments : Replicate assays under identical conditions (e.g., pH, solvent) to rule out variability .

- Orthogonal validation : Combine in vitro (e.g., enzymatic assays) and in silico (molecular dynamics simulations) data to confirm target engagement .

- Metabolic stability : Assess compound stability in liver microsomes; unstable derivatives may show false-negative results .

- Crystallographic evidence : Compare binding modes of active vs. inactive analogs using co-crystal structures .

Q. What computational strategies predict target interactions of N-(4-carbamoylphenyl)-3-chlorobenzamide?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., tubulin, kinases). Focus on hydrogen bonding with the carbamoyl group and hydrophobic contacts with the 3-chloro substituent .

- QSAR modeling : Train models on datasets of IC values and molecular descriptors (e.g., logP, polar surface area) to predict novel analogs .

- MD simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.